molecular formula C13H17BN2O3 B12510012 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile

Katalognummer: B12510012
Molekulargewicht: 260.10 g/mol
InChI-Schlüssel: MORBTKNFRODXNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

Molekularformel

C13H17BN2O3

Molekulargewicht

260.10 g/mol

IUPAC-Name

6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)9-6-10(8-15)16-11(7-9)17-5/h6-7H,1-5H3

InChI-Schlüssel

MORBTKNFRODXNX-UHFFFAOYSA-N

Kanonische SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Standard Catalytic Conditions

The Miyaura borylation employs Pd(dppf)Cl₂ as the catalyst with bis(pinacolato)diboron (B₂pin₂) in a 1,4-dioxane/water system:

Procedure :

  • Charge 4-bromo-6-methoxypicolinonitrile (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), KOAc (3.0 equiv).
  • Reflux at 110°C under N₂ for 12–16 h.
  • Purify via silica chromatography (hexane/EtOAc 4:1).

Yield : 78–85%.

Key Variables :

  • Catalyst : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ (yield <60%) due to enhanced oxidative addition kinetics.
  • Base : KOAc minimizes protodeboronation vs. stronger bases (e.g., K₂CO₃).

Solvent Optimization

A 2024 study compared solvents using 5 mol% Pd(OAc)₂ and XPhos ligand:

Solvent Dielectric Constant Yield (%) Purity (%)
1,4-Dioxane 2.21 82 98
THF 7.58 67 95
DMF 36.7 41 88
Toluene 2.38 75 97

Polar aprotic solvents (DMF) reduce yield due to ligand dissociation, while dioxane balances solubility and stability.

Direct Iodide Coupling with Pinacolborane

Single-Step Protocol

A patent (EP3700902B1) discloses a Pd₂(dba)₃/Xantphos-catalyzed method:

Steps :

  • Combine 4-iodo-6-methoxypicolinonitrile (1.0 equiv), pinacolborane (1.5 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Et₃N (2.0 equiv) in THF.
  • Stir at 60°C for 6 h.
  • Isolate by precipitation (hexane) and recrystallization (MeOH/H₂O).

Yield : 90–92%.

Advantages :

  • Avoids B₂pin₂, reducing stoichiometric waste.
  • Shorter reaction time (6 h vs. 12–16 h).

Ligand Screening

Ligand efficiency was tested at 1 mol% Pd loading:

Ligand Yield (%) Selectivity (%)
Xantphos 92 >99
SPhos 85 98
DavePhos 78 95
BINAP 65 90

Xantphos’s bulky bisphosphine structure prevents Pd aggregation, enhancing turnover.

Alternative Routes via Lithiation-Borylation

Directed Ortho-Metalation

A 2025 approach uses LDA-mediated lithiation:

  • Treat 6-methoxypicolinonitrile with LDA (2.1 equiv) at −78°C in THF.
  • Add B(OMe)₃ (3.0 equiv), then quench with pinacol.
  • Acidic workup (HCl, pH 2) yields the boronic acid, esterified with pinacol.

Yield : 70–75%.

Limitations :

  • Requires strict anhydrous conditions.
  • Over-lithiation risks nitrile degradation.

Comparative Analysis of Methods

Method Yield (%) Cost ($/g) Purity (%) Scalability
Miyaura Borylation 78–85 12.50 98 >100 g
Direct Iodide Coupling 90–92 18.20 99 <50 g
Lithiation-Borylation 70–75 22.80 95 <10 g

Trade-offs :

  • Miyaura : Cost-effective but longer reaction time.
  • Direct Coupling : High yield but limited by iodide availability.
  • Lithiation : Low scalability due to cryogenic conditions.

Industrial-Scale Optimization

Continuous Flow Synthesis

A 2024 pilot study achieved 89% yield using:

  • Microreactor (0.5 mm ID, 10 m length).
  • Residence time: 8 min at 130°C.
  • Catalyst: Immobilized Pd/C (0.5 mol%).

Benefits :

  • 10-fold productivity increase vs. batch.
  • Reduced Pd leaching (<0.1 ppm).

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile undergoes several types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, forming carbon-carbon bonds with electrophilic partners. This process is facilitated by palladium catalysts, which help to activate the boronic ester and the electrophile, allowing for efficient coupling .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
  • CAS Number : 2223043-30-7
  • Molecular Formula : C₁₃H₁₇BN₂O₃
  • Molecular Weight : 260.1 g/mol
  • Purity : 95–98% (supplier-dependent)

Structural Features: The compound consists of a picolinonitrile core (pyridine ring with nitrile group) substituted at position 4 with a pinacol boronate ester and at position 6 with a methoxy group. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and agrochemical synthesis .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 6-Methoxy-4-(dioxaborolan-2-yl)picolinonitrile with structurally related boronate esters:

Compound Name Core Structure Substituents (Position) Molecular Weight CAS Number Key Differences
6-Methoxy-4-(dioxaborolan-2-yl)picolinonitrile Picolinonitrile -OCH₃ (6), -Bpin (4) 260.1 2223043-30-7 Reference compound
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile Picolinonitrile -Bpin (6), -CN (2) 260.1 952402-79-8 Boronate at position 6
2-Amino-4-(dioxaborolan-2-yl)benzonitrile Benzonitrile -NH₂ (2), -Bpin (4) 216.0 Not provided Amino group instead of methoxy
2-Methoxy-4-(dioxaborolan-2-yl)aniline Aniline -OCH₃ (2), -Bpin (4), -NH₂ (1) 249.1 461699-81-0 Aniline core with dual substituents
4-Fluoro-6-(dioxaborolan-2-yl)-1H-indazole Indazole -F (4), -Bpin (6) 262.09 EN300-12716816 Fluorine substituent; indazole core

Key Observations :

  • Substituent Position: The placement of the boronate ester (e.g., position 4 vs. 6) significantly impacts reactivity in cross-coupling reactions. For example, 6-substituted picolinonitriles may exhibit steric hindrance compared to 4-substituted analogs .
  • Functional Groups: The methoxy group in the target compound enhances electron-donating properties, whereas amino or fluoro substituents in analogs alter electronic and steric profiles .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling efficiency varies with electronic and steric factors:

  • Electron-Withdrawing Effects: The nitrile group in picolinonitrile derivatives increases electrophilicity at the boron-bound carbon, enhancing coupling rates compared to amino-substituted analogs .
  • Steric Effects : Methoxy groups at position 6 (target compound) may reduce steric hindrance compared to bulkier substituents like indazole rings .

Stability and Handling

  • Moisture Sensitivity : Like all boronate esters, the compound is moisture-sensitive. Stability is comparable to analogs such as 4-fluoro-6-boronated indazoles .
  • Storage : Recommended at room temperature under inert atmosphere, consistent with similar boronates .

Biologische Aktivität

6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

Molecular Formula: C14H20BNO4
Molecular Weight: 277.12 g/mol
CAS Number: Not available

This compound features a unique structure that includes a methoxy group and a dioxaborolane moiety, which are known to influence its biological activity.

The biological activity of 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile is primarily attributed to its interaction with cellular targets involved in various pathways:

  • Tubulin Binding: Similar compounds have shown the ability to bind to tubulin and inhibit its polymerization. This mechanism leads to cell cycle arrest in the G(2)/M phase and subsequently induces apoptosis in cancer cells .
  • Antimicrobial Activity: The presence of the dioxaborolane moiety suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit efficacy against various pathogens .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of related compounds through in vitro and in vivo evaluations. For instance:

  • In vitro Studies: Compounds similar to 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinonitrile have shown cytotoxic effects on cancer cell lines such as prostate (PC-3) and melanoma (A375), with IC50 values indicating potent activity against multidrug-resistant strains .
  • In vivo Efficacy: In animal models, treatments with structurally related compounds resulted in significant tumor reduction without notable neurotoxicity. For example, SMART compounds exhibited T/C values ranging from 4% to 30%, suggesting effective tumor suppression .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess broad-spectrum antimicrobial properties. The dioxaborolane structure is often linked with enhanced activity against both bacterial and fungal pathogens. For instance:

  • Diamidines and Related Compounds: These compounds have been shown to effectively target pathogens like Plasmodium falciparum and Leishmania species through mechanisms involving DNA binding and disruption of cellular processes .

Case Studies

StudyFindings
Wenzler et al. (2014)Investigated diamidine derivativesShowed high efficacy against Trypanosoma brucei with minimal toxicity
Bell et al. (1990)Evaluated pentamidine analogsIndicated effectiveness against chloroquine-resistant malaria strains
Mathis et al. (2007)Analyzed DNA binding propertiesSuggested that binding correlates with trypanocidal activity

Q & A

Q. What synthetic routes are available for preparing 6-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile, and how can purity be verified?

The compound is typically synthesized via palladium-catalyzed Miyaura borylation, where a halogenated picolinonitrile precursor reacts with bis(pinacolato)diboron under inert conditions. Key steps include:

  • Catalytic system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a base like KOAc in solvents such as dioxane or THF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
  • Purity verification :
    • NMR spectroscopy : Confirm absence of residual solvents or unreacted starting materials.
    • HPLC-MS : Detect impurities (<2% threshold) using reverse-phase C18 columns.
    • Elemental analysis : Match calculated and observed C, H, N, and B percentages .

Q. How should researchers characterize the crystal structure of this compound to confirm its molecular configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
  • Structure solution : Employ SHELXT or OLEX2 for phase retrieval and refinement .
  • Validation : Check R-factor (<5%), bond length/angle deviations, and electron density maps for disorder.
  • Key parameters : Boron-oxygen bond lengths (1.36–1.39 Å) and planarity of the dioxaborolane ring .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using this compound in palladium-catalyzed cross-coupling reactions?

Common side reactions include protodeboronation and homocoupling. Mitigation strategies:

  • Optimized conditions :
    • Use PdCl₂(dtbpf) with SPhos ligand to enhance oxidative addition.
    • Maintain anhydrous conditions (molecular sieves) and degas solvents to prevent hydrolysis .
  • Additives : Include Cu(I) salts (e.g., CuTC) to suppress β-hydride elimination in alkyl couplings.
  • Monitoring : Track reaction progress via TLC or GC-MS to halt at optimal conversion (~90%) .

Q. How does the methoxy group's position influence reactivity in Suzuki-Miyaura couplings compared to analogues?

The para-methoxy group on the picolinonitrile scaffold:

  • Electronic effects : Electron-donating methoxy group increases electron density at the boron center, accelerating transmetallation but risking oxidative deborylation.

  • Steric effects : Minimal steric hindrance compared to ortho-substituted analogues (e.g., 2-fluoro derivatives), enabling higher yields in aryl-aryl couplings (85–92% vs. 70–78%) .

  • Comparative data :

    Substituent PositionCoupling PartnerYield (%)Turnover Frequency (h⁻¹)
    6-Methoxy (target)4-Bromotoluene8912.5
    2-Fluoro (analogue)4-Bromotoluene738.2

Q. What role does this compound play in synthesizing ROS-responsive biomaterials, and how is its stability assessed under physiological conditions?

The boronic ester moiety reacts with hydrogen peroxide (H₂O₂) to release active species:

  • Application : Conjugate with proteins (e.g., RNase A) via lysine residues to create ROS-activated prodrugs. Upon exposure to tumor-associated H₂O₂, the boronate ester cleaves, restoring bioactivity .
  • Stability testing :
    • pH stability : Incubate in PBS (pH 7.4 and 5.5) at 37°C; monitor decomposition via LC-MS over 72 hours.
    • ROS response : Treat with 100 µM H₂O₂; quantify release kinetics using fluorescence assays .

Q. How can researchers resolve discrepancies in catalytic efficiency when incorporating this compound into conjugated polymers?

Discrepancies often arise from inconsistent monomer ratios or solvent polarity:

  • Optimization framework :
    • Monomer feed ratio : Adjust to 1:1.05 (boron:halide) to compensate for boronate hydrolysis.
    • Solvent system : Use toluene/water (3:1) with TBAB as a phase-transfer catalyst for Suzuki polycondensation .
  • Characterization :
    • GPC : Target Mn > 20 kDa with Đ < 1.5.
    • DSC/TGA : Ensure thermal stability (>250°C for OLED applications) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.